molecular formula C14H18BrN5O12P2S B220137 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate CAS No. 115678-78-9

8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate

Cat. No. B220137
CAS RN: 115678-78-9
M. Wt: 622.2 g/mol
InChI Key: XCWZPSOJYVIEHY-QYVSTXNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate, also known as Ap4B, is a molecule that has gained significant attention in recent years due to its potential applications in scientific research. Ap4B is a derivative of adenosine 5'-diphosphate (ADP) and is involved in various biochemical and physiological processes in living organisms.

Mechanism of Action

8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate exerts its effects by binding to specific receptors on the surface of cells, leading to the activation of various signaling pathways. It has been shown to activate the purinergic P2Y receptors, leading to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has also been shown to inhibit the activity of phosphodiesterase, leading to an increase in cAMP levels.
Biochemical and Physiological Effects:
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has been shown to have various biochemical and physiological effects in living organisms. It has been shown to regulate the activity of enzymes involved in metabolism, such as adenylate cyclase and phosphodiesterase. 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has also been shown to regulate the expression of genes involved in cell proliferation and differentiation. In addition, 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has been shown to modulate the activity of ion channels and neurotransmitter release.

Advantages and Limitations for Lab Experiments

8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It has also been shown to be a potent activator of purinergic signaling pathways, making it a useful tool for investigating the role of these pathways in various biological systems. However, there are also some limitations to using 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate in lab experiments. It can be difficult to obtain in large quantities, and its effects can be difficult to interpret due to the complexity of the signaling pathways it activates.

Future Directions

There are several future directions for research involving 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate. One area of interest is the role of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate in the regulation of immune function. It has been shown to modulate the activity of immune cells, and further research could lead to the development of new therapies for immune-related disorders. Another area of interest is the development of new synthetic methods for 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate, which could lead to the production of more potent analogs with improved pharmacological properties. Finally, the role of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate in the regulation of neuronal function is an area of active research, and further investigation could lead to new insights into the mechanisms underlying neurological disorders.
Conclusion:
In conclusion, 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate is a molecule with significant potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research involving 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate could lead to the development of new therapies and the discovery of new mechanisms underlying various physiological processes.

Synthesis Methods

8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate can be synthesized using a multistep process involving the reaction of ADP with 4-bromo-2,3-dioxobutyryl chloride. The reaction results in the formation of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate, which can be purified using various chromatographic techniques. The synthesis of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate is a complex process that requires expertise in organic chemistry and analytical techniques.

Scientific Research Applications

8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has a wide range of potential applications in scientific research. It has been shown to be involved in various physiological processes, including signal transduction, metabolism, and gene regulation. 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate has been used as a tool to study the activity of enzymes, such as adenylate cyclase and phosphodiesterase. It has also been used to investigate the role of purinergic signaling in various biological systems.

properties

CAS RN

115678-78-9

Product Name

8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate

Molecular Formula

C14H18BrN5O12P2S

Molecular Weight

622.2 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C14H18BrN5O12P2S/c15-1-5(21)6(22)3-35-14-19-8-11(16)17-4-18-12(8)20(14)13-10(24)9(23)7(31-13)2-30-34(28,29)32-33(25,26)27/h4,7,9-10,13,23-24H,1-3H2,(H,28,29)(H2,16,17,18)(H2,25,26,27)/t7-,9-,10-,13-/m1/s1

InChI Key

XCWZPSOJYVIEHY-QYVSTXNMSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

synonyms

8-((4-bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate
8-BDB-TADP

Origin of Product

United States

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